1-Methylquinolinium
Overview
Description
1-Methylquinolinium is a chemical compound with the molecular formula C10H10N . It has an average mass of 144.193 Da and a monoisotopic mass of 144.080780 Da . It is commonly used as a photosensitizer .
Synthesis Analysis
1-Methylquinolinium can be synthesized through various methods. One such method involves the use of the Skraup reaction and its modification known as the Doebner–Miller synthesis . Another method involves the thermal reduction of 1-methylquinolinium ion by tributyltin hydride .Molecular Structure Analysis
The molecular structure of 1-Methylquinolinium consists of a quinolinium ring with a methyl group attached . The structure can be further analyzed using tools like ChemSpider .Chemical Reactions Analysis
1-Methylquinolinium can undergo various chemical reactions. For instance, it can be reduced by tributyltin hydride and tris(trimethylsilyl)silane via photoinduced electron transfer . It can also react with hydroxy compounds such as water and alcohols .Physical And Chemical Properties Analysis
1-Methylquinolinium has a molecular formula of C10H10N, an average mass of 144.193 Da, and a monoisotopic mass of 144.080780 Da . More detailed physical and chemical properties can be obtained from databases like ChemSpider .Scientific Research Applications
Structure Analysis and Spectroscopic Studies :
- The structure of 1-methylquinolinium-3-carboxylate monohydrate was investigated using X-ray diffraction, calculations, NMR, FTIR, and Raman spectra, revealing details about its crystal structure and vibrational frequencies (Barczyński et al., 2008).
- Similar methods were used to study the structure of 1-methylquinolinium-3-carboxy chloride monohydrate, revealing information about its hydrogen bonding and electrostatic interactions (Barczyński et al., 2009).
Development of Molecular Fluorescent Probes :
- 1-Methylquinolinium-based molecular fluorescent probes were developed for imaging DNA G-quadruplex structures in live cells, demonstrating specificity and sensitivity in fluorescence signaling (Lu et al., 2017).
Fluorescent Probes for Polymer Characterization :
- 7-Dialkylamino-1-methylquinolinium salts were synthesized and characterized as stable fluorescent probes, showing potential for polymer characterization and other demanding applications due to their high quantum yields and stability (van den Berg et al., 2006).
Chemiluminescence Studies :
- 1-Methylquinolinium salts demonstrated strong light emission when oxidized with ground state oxygen in certain conditions, due to the fluorescence of specific quinolinone compounds (Suzuki et al., 1983).
Corrosion Inhibition :
- 1-Methylquinolinium iodide was investigated as a corrosion inhibitor for mild steel in sulfuric acid, showing that it acts as a mixed-type inhibitor and follows Langmuir adsorption isotherm (Elhadi et al., 2016).
Nonlinear Optical Properties :
- 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates were synthesized and characterized, revealing potential for optical limiting applications due to their nonlinear optical absorption properties (Ruanwas et al., 2010).
Future Directions
properties
IUPAC Name |
1-methylquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPKEOYPPMVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14729-72-7 (tetrafluoroborate(1-)), 2525-21-5 (chloride), 26197-21-7 (pentaiodide), 3947-76-0 (iodide) | |
Record name | 1-Methylquinolinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60176391 | |
Record name | 1-Methylquinolinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylquinolinium | |
CAS RN |
21979-19-1 | |
Record name | 1-Methylquinolinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021979191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylquinolinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.